molecular formula C21H27N3O B5049452 2-(4-phenylpiperazin-1-yl)-N-[2-(propan-2-yl)phenyl]acetamide

2-(4-phenylpiperazin-1-yl)-N-[2-(propan-2-yl)phenyl]acetamide

Cat. No.: B5049452
M. Wt: 337.5 g/mol
InChI Key: XNMJBZIKMTWAFG-UHFFFAOYSA-N
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Description

2-(4-phenylpiperazin-1-yl)-N-[2-(propan-2-yl)phenyl]acetamide is a chemical compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-phenylpiperazin-1-yl)-N-[2-(propan-2-yl)phenyl]acetamide typically involves the reaction of 4-phenylpiperazine with 2-(propan-2-yl)phenylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-phenylpiperazin-1-yl)-N-[2-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological targets such as receptors and enzymes.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-phenylpiperazin-1-yl)-N-[2-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate the activity of neurotransmitter receptors, thereby influencing neuronal signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as a modulator of serotonin and dopamine receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-phenylpiperazin-1-yl)-N-[2-(propan-2-yl)phenyl]acetamide stands out due to its unique structural features, which confer specific pharmacological properties. Its ability to interact with multiple neurotransmitter receptors makes it a versatile candidate for drug development.

Properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)-N-(2-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-17(2)19-10-6-7-11-20(19)22-21(25)16-23-12-14-24(15-13-23)18-8-4-3-5-9-18/h3-11,17H,12-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMJBZIKMTWAFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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